molecular formula C9H7NO3 B1310462 2-Oxoindoline-4-carboxylic acid CAS No. 90322-37-5

2-Oxoindoline-4-carboxylic acid

Cat. No. B1310462
CAS RN: 90322-37-5
M. Wt: 177.16 g/mol
InChI Key: ALXJUSWINGKGAW-UHFFFAOYSA-N
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Patent
US06855730B2

Procedure details

Dimethyl 2-methoxycarbonyl-6-nitrophenylmalonate (3.0 g) was refluxed in 50 ml of 6 N hydrochloric acid overnight. The mixture was concentrated to dryness and refluxed for 2 hours with 1.1 g of tin(II) chloride in 20 ml of ethanol. The mixture was filtered through Celite, concentrated and chromatographed on silica gel (ethyl acetate:hexane:acetic acid) to give 0.65 g (37% yield) of 4-carboxy-2-oxindole as a white solid.
Name
Dimethyl 2-methoxycarbonyl-6-nitrophenylmalonate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[C:6]=1[CH:14](C(OC)=O)[C:15]([O:17]C)=O)=[O:4]>Cl>[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:6]=1[CH2:14][C:15](=[O:17])[NH:11]2)([OH:2])=[O:4]

Inputs

Step One
Name
Dimethyl 2-methoxycarbonyl-6-nitrophenylmalonate
Quantity
3 g
Type
reactant
Smiles
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(C(=O)OC)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours with 1.1 g of tin(II) chloride in 20 ml of ethanol
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (ethyl acetate:hexane:acetic acid)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=C2CC(NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.